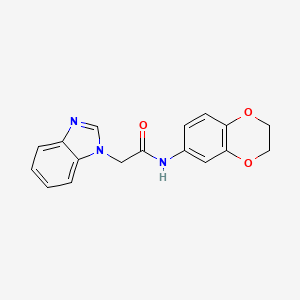

2-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to "2-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide," often involves multi-step reactions that might include the formation of benzimidazole through condensation, followed by acylation or other modifications to introduce the dihydro-1,4-benzodioxin moiety. While specific synthesis pathways for this compound are not detailed in the available literature, the general approach to synthesizing benzimidazole derivatives typically involves nucleophilic substitution reactions, condensation, and sometimes, cyclization steps (S. Ch, 2022).

Molecular Structure Analysis

Benzimidazole compounds exhibit a fused ring structure that combines a benzene ring with an imidazole ring. The dihydro-1,4-benzodioxin moiety introduces a bicyclic ether structure, which might influence the molecule's conformation and electronic distribution. Molecular modeling and structural analysis techniques, such as X-ray crystallography or NMR, are typically employed to elucidate the exact spatial arrangement of atoms within such compounds, providing insight into potential reactive sites and interactions with biological targets. Although specific studies on this compound's molecular structure analysis were not found, related research emphasizes the importance of structural features in determining biological activity (S. Benvenuti et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of "2-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide" likely involves reactions typical of benzimidazole and acetamide functional groups, such as nucleophilic substitution at the acetamide moiety or electrophilic substitution on the benzimidazole ring. The presence of the dihydro-1,4-benzodioxin ring could influence its reactivity by affecting the electron density of adjacent functional groups.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity depend on the compound's molecular structure. Benzimidazole derivatives' physical properties are critical for their formulation and application in medicinal chemistry. Although specific data for this compound were not available, similar compounds show varied solubility in organic solvents and water, influenced by substituent groups and molecular conformation.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards various reagents, are significant for understanding their mechanism of action. For example, the pKa values of similar compounds provide insight into their protonation state under physiological conditions, affecting their interaction with biological targets and absorption properties (M. Duran, M. Canbaz, 2013).

properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-17(10-20-11-18-13-3-1-2-4-14(13)20)19-12-5-6-15-16(9-12)23-8-7-22-15/h1-6,9,11H,7-8,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBWYPYVJDDZPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)

![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)

![methyl 2-[(3-cyclopentylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5739005.png)

![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)

![N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)

![5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)

![1-ethyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5739069.png)

![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)